3-吖啶-9-基丙酸

描述

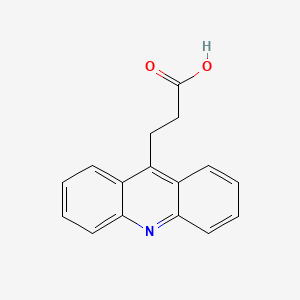

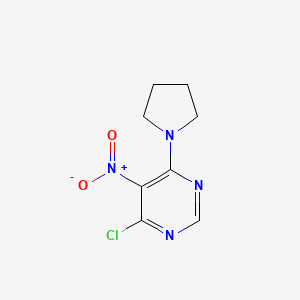

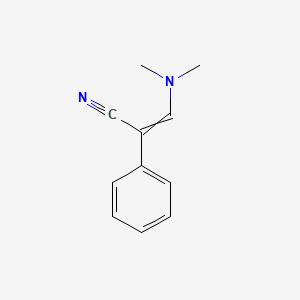

3-Acridin-9-yl-propionic acid is a compound that is part of the acridine family, a group of compounds known for their planar three-ring structure. Acridines and their derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The acridine moiety is a common scaffold in medicinal chemistry, often used in the design of drugs targeting various diseases, including neurodegenerative disorders like Alzheimer's disease .

Synthesis Analysis

The synthesis of acridine derivatives has been a subject of interest in the field of organic chemistry. A novel and efficient synthesis of 9-anilinoacridine-4-carboxylic acid, which is structurally related to 3-Acridin-9-yl-propionic acid, has been reported. This compound has been utilized in the solid-phase synthesis of acridine-peptide conjugates, demonstrating the versatility of acridine derivatives in combinatorial chemistry . Additionally, the synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, which are structurally similar to 3-Acridin-9-yl-propionic acid, has been described. These compounds have shown potential as therapeutics for Alzheimer's disease, highlighting the importance of acridine derivatives in drug development .

Molecular Structure Analysis

The molecular structure of acridine derivatives can be complex and is often determined using X-ray crystallography. For instance, the structure of a novel acridinyl-substituted uracil was elucidated using this technique, providing insights into the spatial arrangement of the acridine ring system and its substituents . The molecular structure of acridine derivatives is crucial for understanding their interaction with biological targets and for the rational design of new compounds with improved efficacy and reduced toxicity.

Chemical Reactions Analysis

Acridine derivatives can undergo various chemical reactions, which are essential for their functionalization and conjugation with other molecules. The reactivity of the acridine moiety has been explored in the context of peptide conjugation, where the acridin-9-yl group can be transferred to amino groups in peptides. This reactivity is significant for the development of acridine-based drugs, such as those targeting prion proteins . Understanding the chemical reactions of acridine derivatives is vital for the synthesis of novel compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acridine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the practical application of acridine-based compounds in medicinal chemistry. For example, the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, which share a similar heterocyclic structure with acridine derivatives, involves considerations of molecular conformations in both solution and crystal forms . The study of these properties is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of acridine-based drugs.

科学研究应用

细胞内癌细胞标记一项研究展示了将 10H-吖啶-9-酮和 (S)-酪氨酸合成到 3-(4-羟基苯基)-2-[(9-氧代-9,10-二氢吖啶-4-羰基)氨基]丙酸中,展示了其在癌细胞胞内标记中的应用。该分子表现出 pH 依赖性荧光变化,特别是在 pH 7.4–8.5 范围内,使其成为癌细胞识别的潜在工具,因为它能够穿透细胞并有效标记它们 (Singh 等人,2016)。

表面活性剂相互作用的光物理研究另一项研究重点涉及 9-氨基吖啶衍生物(如 N-(吖啶-9-基)棕榈酰胺和 N-(吖啶-9-基)乙酰胺)的合成和光物理分析,以探索它们与表面活性剂和生物表面活性剂的相互作用。这些化合物对胆汁盐和表面活性剂的胶束形成表现出敏感性,证明了吖啶衍生物在研究各种表面活性剂的微环境中的作用,从而有助于更好地理解有序系统中的表面活性剂行为和结构动力学 (Alok,2018)。

铬离子的荧光传感9-吖啶-4-羧酸作为 Cr(III) 离子的高效荧光传感器,突出了吖啶衍生物在环境监测中的应用。该化合物为水中铬的检测、估算和形态研究提供了一种灵敏的荧光光谱法,为环境和分析化学提供了一种有价值的工具 (Karak 等人,2011)。

抗菌剂对吖啶衍生物的抗菌特性的研究表明,新型 N10-烷基取代的吖啶-9-酮化合物表现出显着的抗菌活性。这表明基于吖啶的分子在开发新的抗菌剂方面的潜力,为对抗微生物耐药性并为药物开发提供新途径做出了贡献 (Gupta & Baboo,2014)。

安全和危害

未来方向

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

属性

IUPAC Name |

3-acridin-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)10-9-11-12-5-1-3-7-14(12)17-15-8-4-2-6-13(11)15/h1-8H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQDDWNYDRVIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390264 | |

| Record name | 3-Acridin-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acridin-9-yl-propionic acid | |

CAS RN |

88326-05-0 | |

| Record name | 3-Acridin-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)